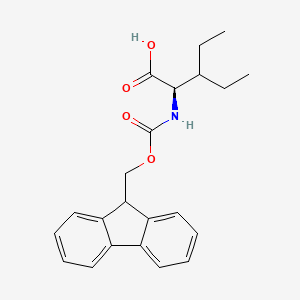

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid

Descripción general

Descripción

®-Fmoc-2-amino-3-ethyl-pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is commonly used in solid-phase peptide synthesis (SPPS). This protecting group is advantageous because it can be removed under mild basic conditions, making it suitable for iterative cycles of peptide elongation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-ethyl-pentanoic acid typically involves the protection of the amino group of 2-amino-3-ethyl-pentanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-Fmoc-2-amino-3-ethyl-pentanoic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the free amino group for subsequent peptide bond formation.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Citation |

|---|---|---|---|---|

| 20% Piperidine | DMF | 25°C | 10–20 min | |

| DBU (1–5%) | DCM | 25°C | 5–15 min |

Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and the fluorene byproduct .

Applications : Enables iterative peptide elongation in solid-phase synthesis (SPPS) .

Peptide Coupling Reactions

The deprotected amino group reacts with activated carboxylates of incoming amino acids to form peptide bonds.

Common Coupling Reagents

| Reagent | Activator | Base | Solvent | Efficiency | Citation |

|---|---|---|---|---|---|

| HATU | HOAt | DIPEA/NMM | DMF | >95% | |

| DIC | Oxyma Pure | — | DMF | 90–95% | |

| HBTU | HOBt | NMM | DCM | 85–90% |

Key Factors :

-

Steric Effects : The ethyl side chain in this compound reduces coupling efficiency by ~5% compared to linear analogs due to hindered nucleophilic attack .

-

Solubility : Optimal in polar aprotic solvents like DMF or NMP .

Side Reactions and Mitigation

Common Issues :

-

Racemization : Base-sensitive conditions during coupling may induce chiral center inversion.

-

Incomplete Deprotection : Residual Fmoc groups hinder further coupling.

Functionalization of the Carboxylate Group

The carboxylic acid moiety participates in esterification or amidation for conjugate synthesis

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and subsequent peptide bond formation, facilitating the assembly of complex peptide sequences.

Key Benefits

- Stability : High stability under SPPS conditions.

- Ease of Handling : Simplifies the synthesis process due to mild deprotection conditions.

Comparative Analysis of Peptide Synthesis

| Parameter | This compound | Other Amino Acids |

|---|---|---|

| Protecting Group | Fmoc | Boc, Z |

| Deprotection Conditions | Mild basic conditions (e.g., piperidine) | Strong acids/bases |

| Applications | Peptide synthesis, drug development | General amino acid use |

| Stability | High stability under SPPS conditions | Varies by amino acid type |

Drug Development

Pharmaceutical Applications

The structural properties of this compound make it valuable in the pharmaceutical industry for developing peptides that target specific biological pathways. Its derivatives have been studied for their pharmacological properties, including receptor affinity and selectivity.

Case Study: Receptor Affinity Studies

In a study investigating Fmoc-Ahx-dipeptide conjugates, researchers assessed binding affinities to A3 adenosine receptors. The findings indicated that modifications in peptide sequences significantly influenced receptor selectivity and affinity, showcasing the utility of Fmoc-protected amino acids in drug design.

Biotechnology

Protein Modification

In biotechnological applications, this compound is used to modify proteins and enzymes, enhancing their stability and activity. This modification is crucial for various industrial processes where enzyme efficiency is paramount.

Neuroscience Research

Neurobiology Studies

The compound is utilized in neurobiology research to explore the roles of specific peptides in brain function and neurodegenerative diseases. By synthesizing peptides that mimic natural neuropeptides, researchers can study their effects on neuronal activity and disease mechanisms.

Custom Synthesis Services

Many companies provide custom synthesis services for this compound, catering to specific research needs. This flexibility allows researchers to obtain tailored solutions for their projects, enhancing the compound's applicability across various fields.

Mecanismo De Acción

The mechanism of action of ®-Fmoc-2-amino-3-ethyl-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise assembly of peptides.

Comparación Con Compuestos Similares

Similar Compounds

®-Fmoc-2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.

®-Fmoc-2-amino-3-isopropyl-pentanoic acid: Features an isopropyl group on the side chain.

®-Fmoc-2-amino-3-benzyl-pentanoic acid: Contains a benzyl group on the side chain.

Uniqueness

®-Fmoc-2-amino-3-ethyl-pentanoic acid is unique due to its specific side chain structure, which can impart distinct properties to the peptides synthesized from it. The ethyl group can influence the hydrophobicity and steric interactions within the peptide, affecting its overall conformation and biological activity.

Actividad Biológica

(R)-Fmoc-2-amino-3-ethyl-pentanoic acid (CAS Number: 1310680-36-4) is a non-natural amino acid that plays a significant role in peptide synthesis and has various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the iterative assembly of peptides while minimizing side reactions during synthesis .

The primary mechanism of action for this compound involves its utility as a protected amino acid in peptide formation. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the construction of complex peptide structures. This property is crucial in drug development and biochemical research, particularly in creating therapeutic peptides and peptidomimetics .

1. Peptide Synthesis

This compound is widely utilized in the synthesis of peptides due to its stability and ease of handling. It serves as a building block for various peptide sequences, contributing to studies on protein structure and function .

2. Pharmacological Studies

Research has demonstrated that peptides synthesized using this compound can exhibit specific receptor affinities. For example, studies involving Fmoc-protected peptides have shown enhanced selectivity and affinity towards certain receptors, such as A3 adenosine receptors, which are implicated in various physiological processes .

Case Studies

-

Receptor Affinity Studies

In one study, Fmoc-Ahx-dipeptide conjugates were synthesized to assess their binding affinities to A3 adenosine receptors. The results indicated that modifications in the peptide sequence significantly influenced receptor selectivity and affinity, highlighting the versatility of Fmoc-protected amino acids in pharmacological applications . -

Tumor Targeting

Another investigation focused on the application of Fmoc-protected peptides in tumor targeting. The study reported that specific peptide sequences exhibited enhanced tumor uptake and retention in xenograft models, suggesting potential uses in targeted cancer therapies .

Comparative Analysis of Peptide Synthesis

| Parameter | This compound | Other Amino Acids |

|---|---|---|

| Protecting Group | Fmoc | Boc, Z |

| Deprotection Conditions | Mild basic conditions (e.g., piperidine) | Strong acids or bases |

| Applications | Peptide synthesis, drug development | General amino acid use |

| Stability | High stability under SPPS conditions | Varies by amino acid type |

Propiedades

IUPAC Name |

(2R)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUOAKEZPAHOK-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.